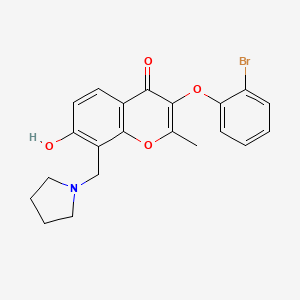

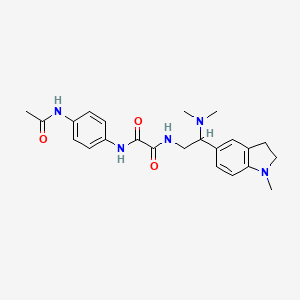

![molecular formula C19H21N5O2 B2917631 2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899752-23-9](/img/structure/B2917631.png)

2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) . They have been assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .

Synthesis Analysis

The 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized to act as EGFRIs . The synthesized derivatives were assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells . The specific synthesis process of “this compound” is not detailed in the available resources.Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of novel heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine derivatives, has been a focus of research due to their potential biological activities. For instance, Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, showcasing the versatility of these compounds in generating new chemical entities with potential scientific applications (Rahmouni et al., 2014).

Anticancer Activity

The search for new anticancer agents has led to the development of various 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives. Al-Sanea et al. (2020) tested these compounds on 60 cancer cell lines, finding one compound that showed appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the potential of these derivatives in anticancer therapy (Al-Sanea et al., 2020).

Antimicrobial Activity

The antimicrobial properties of pyrazolo[3,4-d]pyrimidinone derivatives have also been investigated. For example, the synthesis of new compounds incorporating a sulfonamido moiety suitable as antimicrobial agents has been explored, indicating the broad spectrum of biological activities these compounds can exhibit and their potential applications in addressing antimicrobial resistance (Darwish et al., 2014).

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, as studied by Chkirate et al. (2019). This research underlines the compound's utility in developing antioxidant therapies, which are crucial in managing oxidative stress-related diseases (Chkirate et al., 2019).

Neuroinflammatory and Neuroimaging Applications

Pyrazolo[1,5-a]pyrimidines derivatives, closely related to the queried compound, have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research indicates the compound's relevance in developing neuroimaging agents for detecting neuroinflammation, showcasing the compound's potential applications in neurological research and diagnostics (Damont et al., 2015).

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . This interaction results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within the affected cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for the phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this phosphorylation process, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The compound shows superior cytotoxic activities against various cell lines. For instance, it has been observed to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . The compound also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .

Propriétés

IUPAC Name |

2-cyclohexyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c25-17(11-14-7-3-1-4-8-14)22-23-13-20-18-16(19(23)26)12-21-24(18)15-9-5-2-6-10-15/h2,5-6,9-10,12-14H,1,3-4,7-8,11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHHLCJVKLBVCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2917554.png)

![3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole](/img/structure/B2917558.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2917559.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2917564.png)

![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2917567.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2917568.png)